methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate
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Overview
Description
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole compounds are of great interest due to their protective effect against various diseases . The compound also contains a fluorobenzamido group and a carboxamido group, which could contribute to its reactivity and biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Thiazine Derivatives : A study by Jenny and Heimgartner (1989) demonstrates the formation of Methyl 5,6-Dihydro-1,3(4H)-thiazine-4-carboxylates from 4-Allyl-1,3-thiazol-5(4H)-ones, showcasing the chemical transformations relevant to compounds like Methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate (Jenny & Heimgartner, 1989).
- Microwave Induced Synthesis of Fluorobenzamides : Desai, Rajpara, and Joshi (2013) discuss the synthesis of fluorobenzamides with antimicrobial potential, which includes compounds structurally similar to the one (Desai, Rajpara, & Joshi, 2013).
Biochemical and Medicinal Applications
- Antimicrobial Properties : The aforementioned study by Desai et al. (2013) also highlights the potential antimicrobial applications of fluorobenzamides, including the 4-fluorobenzamido compounds, in combating various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Advanced Material Science and Radioligand Applications
- Radioligand Synthesis : Fujinaga et al. (2012) discuss the synthesis of novel radioligands for positron emission tomography imaging, which includes the use of thiazole derivatives similar in structure to the compound (Fujinaga et al., 2012).
Mechanism of Action
Target of Action
Thiazole compounds, which this compound is a derivative of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole and thiosemicarbazone derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases and anti-apoptotic bcl2 family proteins .
Biochemical Pathways
Thiazole compounds have been shown to affect a variety of biochemical pathways due to their diverse biological activities . For example, they can affect the pathways involved in inflammation, microbial growth, viral replication, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole compounds have been shown to have a variety of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole compounds .
properties
IUPAC Name |
methyl 4-[[2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-30-21(29)13-4-8-15(9-5-13)24-20(28)16-10-11-17-18(16)25-22(31-17)26-19(27)12-2-6-14(23)7-3-12/h2-9,16H,10-11H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHONGUMZEZWPRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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